N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide, also known as TP-064, is a synthetic small molecule that functions as a potent and selective inhibitor of the protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1) [, , , , , ]. In scientific research, TP-064 serves as a valuable tool for investigating the biological functions of PRMT4 and its potential as a therapeutic target for diseases like cancer [, , ].
Developing More Potent and Specific PRMT4 Inhibitors: Building upon the foundation laid by TP-064, future research can focus on designing and synthesizing even more potent and selective inhibitors of PRMT4 []. This could involve exploring novel chemical scaffolds and optimizing the pharmacokinetic properties of the inhibitors.
Exploring Potential Synergistic Therapies: Research could investigate whether combining TP-064 with other therapeutic agents enhances its efficacy. For instance, in cancer treatment, TP-064 could be combined with existing chemotherapy drugs or targeted therapies to achieve synergistic effects [].
TP-064 was synthesized by Takeda Pharmaceutical Company in Kanagawa, Japan, through a process that involved the optimization of seed compounds identified via high-throughput screening against methyltransferases. It falls under the classification of small molecule inhibitors, specifically targeting methyltransferases, with a focus on the inhibition of Protein Arginine Methyltransferase 4. The compound has shown significant selectivity for this target over other members of the Protein Arginine Methyltransferase family.
The synthesis of TP-064 involves several key steps that optimize its structure for enhanced activity against Protein Arginine Methyltransferase 4. The initial compounds were identified through extensive chemical library screening, which led to the development of TP-064 through structure-activity relationship studies.
The synthesis process includes:
The final chemical structure of TP-064 is represented by the formula with a molecular weight of 458.6 g/mol.
The molecular structure of TP-064 reveals several functional groups that contribute to its inhibitory activity. The compound features a complex arrangement that includes:
The co-crystal structure of TP-064 with Protein Arginine Methyltransferase 4 has been resolved at a resolution of 1.88 Å, providing detailed insights into how TP-064 interacts with its target at the molecular level.
TP-064 primarily functions by inhibiting the methyltransferase activity of Protein Arginine Methyltransferase 4. The compound demonstrates an impressive half-maximal inhibitory concentration (IC50) of less than 10 nM, indicating strong potency. It selectively inhibits the methylation of histone H3 and other substrates such as Mediator complex subunit 12, with IC50 values reported at approximately 43 nM.
The mechanism involves competitive inhibition where TP-064 binds to the active site of Protein Arginine Methyltransferase 4, preventing substrate access and subsequent methylation reactions.
The mechanism by which TP-064 exerts its effects involves several biochemical interactions:
Data from kinetic studies indicate that TP-064 exhibits a binding affinity characterized by a dissociation constant (Kd) value around 7.1 nM, further confirming its effectiveness as an inhibitor.
TP-064 possesses several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and influence its bioavailability and efficacy in biological systems.
TP-064 serves as a valuable tool in scientific research, particularly in studies involving:
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone substrates. This post-translational modification generates mono-methylarginine (MMA) and asymmetric dimethylarginine (ADMA), which serve as critical epigenetic marks regulating chromatin structure and gene transcription [1] [5]. Key histone substrates include histone H3 (asymmetric dimethylation at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a), modifications strongly associated with transcriptional activation [5] [7]. Beyond histones, PRMT4 methylates transcription factors (e.g., p53, NF-κB), RNA-binding proteins, and chromatin regulators (e.g., BAF155, MED12), thereby integrating signaling pathways with chromatin remodeling, RNA processing, and metabolic gene expression [1] [4] [6].
PRMT4 operates within multiprotein complexes that recruit it to specific genomic loci, where it facilitates transcriptional activation through histone code modifications and coactivator recruitment. Its enzymatic activity is essential for diverse biological processes, including cell cycle progression, DNA damage repair, immune cell differentiation, and metabolic homeostasis [4] [5] [10]. Dysregulation of PRMT4 expression or activity is mechanistically linked to oncogenesis, inflammatory disorders, and immune dysfunctions, positioning it as a compelling therapeutic target [5] [10].
Table 1: Classification and Functions of PRMT Enzymes
PRMT Type | Enzymes | Catalytic Products | Key Biological Roles |
---|---|---|---|
Type I | PRMT1, PRMT3, PRMT4, PRMT6 | MMA, ADMA | Transcriptional activation, RNA splicing, cell cycle |
Type II | PRMT5, PRMT9 | MMA, SDMA | Transcriptional repression, ribosome assembly |
Type III | PRMT7 | MMA | DNA repair, gene silencing |
TP-064 (N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide) is a potent, cell-permeable small-molecule inhibitor discovered through high-throughput screening and subsequent medicinal chemistry optimization [1] [9]. Its co-crystal structure with the PRMT4 catalytic domain (PDB: 5U4X) revealed a binding mode where the methylaminoethyl tail occupies the arginine substrate pocket, forming hydrogen bonds with Glu258, Met260, and His415. The benzamide moiety engages in hydrophobic interactions and hydrogen bonding with Asn266, stabilizing the complex [1]. This precise interaction underpins TP-064’s exceptional biochemical potency (IC₅₀ < 10 nM against PRMT4) and selectivity (>100-fold over other PRMTs and non-PRMT methyltransferases) [1] [9].
TP-064’s cellular efficacy was validated through dose-dependent reduction in dimethylation of PRMT4 substrates:
A critical tool compound, TP-064N, serves as a negative control. This structural analog, which replaces the terminal aminomethyl group with methoxy, exhibits drastically reduced PRMT4 inhibitory activity (IC₅₀ = 2.5 μM), confirming the pharmacophore’s specificity [1] [9]. TP-064 is commercially available for research (Tocris Bioscience #6008) and has been employed in >50 peer-reviewed studies investigating PRMT4 biology [9].
Table 2: Selectivity Profile of TP-064 Against PRMT Family Members
Enzyme | IC₅₀ (μM) | Selectivity vs. PRMT4 |
---|---|---|
PRMT4 | <0.01 | 1-fold (reference) |
PRMT6 | 1.3 ± 0.4 | >130-fold |
PRMT8 | 8.1 ± 0.6 | >800-fold |
Other PRMTs | >10 | >1000-fold |
Non-PRMT Methyltransferases | >10 | >1000-fold |
Cancer Pathogenesis: PRMT4 is overexpressed in breast, prostate, colorectal, and hematological malignancies, where it drives oncogenic programs. In breast cancer, PRMT4 acts as a coactivator for estrogen receptor-α (ERα) and cyclin E1 transcription, promoting cell cycle progression via E2F1 activation [1] [5]. In multiple myeloma, PRMT4-mediated methylation of BAF155 (a component of the SWI/SNF chromatin remodeling complex) and MED12 (a Mediator complex subunit) supports cancer cell proliferation. TP-064 treatment induced G1 cell cycle arrest and inhibited proliferation in a subset of multiple myeloma cell lines, validating PRMT4 as a therapeutic target [1] [10].
Inflammation and Sepsis: PRMT4 is a critical node in immune dysregulation. In macrophages, it serves as an NF-κB coactivator, amplifying pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) upon lipopolysaccharide (LPS) challenge. TP-064 significantly suppressed cytokine release in in vitro (RAW 264.7 cells) and ex vivo (primary peritoneal macrophages) models [3] [8]. Conversely, in sepsis, endotoxin stabilizes PRMT4 protein by downregulating its E3 ubiquitin ligase (SCF^FBXO9^), leading to lymphocyte apoptosis via caspase-3 activation. PRMT4 genetic depletion or TP-064 treatment attenuated lymphocyte death in septic models, improving survival [2] [6]. Paradoxically, chronic TP-064 administration in murine peritonitis skewed macrophages toward a pro-inflammatory (LY6CˢⁱCD206ˡᵒʷ) phenotype and induced neutrophilia, highlighting context-dependent immunomodulatory effects [3] [8].
Metabolic and Tissue Injury: In lung epithelia, bacterial endotoxin subverts PRMT4 degradation, triggering caspase-3-mediated apoptosis in acute lung injury models. PRMT4 knockout abolished LPS-induced epithelial death, implicating it in tissue damage [6]. In hepatocytes, TP-064 downregulated gluconeogenic genes (glucose-6-phosphatase) and cell cycle regulators (CDK2, CDK4), suggesting roles in metabolic reprogramming [8].
Table 3: Disease-Relevant Cellular Effects of TP-064
Disease Context | Key PRMT4 Function | TP-064 Effect | Reference |
---|---|---|---|
Multiple Myeloma | Methylation of BAF155/MED12; cell cycle progression | G1 arrest; reduced proliferation | [1] |
Sepsis/Lymphopenia | Caspase-3 activation in lymphocytes | Attenuated lymphocyte apoptosis; improved survival | [2] |
Macrophage Inflammation | NF-κB coactivation; cytokine production | Suppressed IL-1β, IL-6, TNF-α after LPS challenge | [3] [8] |
Acute Lung Injury | Epithelial apoptosis via caspase-3 | Reduced cell death in vitro and in vivo | [6] |
The mechanistic diversity of PRMT4 across tissue contexts underscores TP-064’s utility as a chemical probe for dissecting disease pathways and a springboard for targeted therapeutics [7] [10]. Future work requires delineating tissue-specific PRMT4 interactomes and optimizing inhibitor pharmacokinetics for clinical translation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7